N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-16-6-4-13(11-1-2-11)19-20(16)8-7-18-17(22)12-3-5-14-15(9-12)24-10-23-14/h3-6,9,11H,1-2,7-8,10H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGRLFZOLUVMOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Cyclopropyl-6-oxopyridazin-1(6H)-yl Ethylamine
The pyridazinone core is constructed via cyclization of a 1,4-diketone precursor. A representative route involves:
- Cyclopropane introduction : Cyclopropyl groups are introduced via [2+1] cycloaddition using ethyl diazoacetate and alkenes under Rh(II) catalysis.
- Pyridazinone formation : Condensation of cyclopropane-containing hydrazines with maleic anhydride derivatives under acidic conditions yields 3-cyclopropylpyridazin-6(1H)-one.
- Ethylamine side-chain installation : Nucleophilic alkylation of the pyridazinone nitrogen with 2-chloroethylamine hydrochloride in dimethylformamide (DMF) at 80°C provides 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethylamine.
Key reaction parameters :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclopropanation | Ethyl diazoacetate, Rh₂(OAc)₄, CH₂Cl₂, 25°C | 68% |
| Pyridazinone cyclization | Hydrazine hydrate, HCl, reflux | 72% |
| Alkylation | 2-Chloroethylamine HCl, K₂CO₃, DMF, 80°C | 65% |
Amide Bond Formation
The final step couples 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethylamine with benzo[d]dioxole-5-carboxylic acid via amidation.
Carboxylic Acid Activation
Benzo[d]dioxole-5-carboxylic acid is activated as a mixed anhydride or acyl chloride:
Coupling Reaction
The activated acid reacts with the ethylamine derivative under basic conditions:
- Schotten-Baumann conditions : Acyl chloride is added to a solution of the amine in aqueous NaOH and dichloromethane (DCM) at 0–5°C.
- Coupling agents : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) in DMF at room temperature.
Optimized conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | N,N-Diisopropylethylamine (DIPEA) |
| Temperature | 25°C |
| Reaction time | 12 hours |
| Yield | 78% |
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexanes gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA).
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45 (d, J = 1.6 Hz, 1H, ArH), 6.98 (d, J = 8.0 Hz, 1H, ArH), 6.85 (dd, J = 8.0, 1.6 Hz, 1H, ArH), 4.35 (t, J = 6.4 Hz, 2H, NCH₂), 3.65 (q, J = 6.4 Hz, 2H, CH₂NH), 2.10–2.05 (m, 1H, cyclopropyl CH), 1.02–0.98 (m, 4H, cyclopropyl CH₂).
- HRMS : m/z calculated for C₁₇H₁₈N₃O₄ [M+H]⁺: 352.1297; found: 352.1295.
Alternative Synthetic Routes
Solid-Phase Synthesis
A patent (WO2014160440A1) describes immobilizing the pyridazinone amine on Wang resin, followed by on-resin amidation with Fmoc-protected piperonylic acid and cleavage with trifluoroacetic acid (TFA).
Microwave-Assisted Synthesis
Cyclopropylpyridazinone intermediates are synthesized in 30 minutes using microwave irradiation (150°C, 300 W), improving yield to 85% compared to conventional heating.
Scalability and Industrial Considerations
Solvent Selection
Catalytic Efficiency
Rhodium-catalyzed cyclopropanation achieves 90% enantiomeric excess (ee) when using chiral ligands like (R)-BINAP, critical for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions It Undergoes: N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is capable of undergoing various chemical reactions, including oxidation, reduction, and substitution. Its reactivity is largely influenced by the functional groups present in its structure.
Common Reagents and Conditions Used in These Reactions: Oxidation reactions may employ oxidizing agents like potassium permanganate or chromium trioxide, while reduction reactions might use hydrogenation over palladium catalysts or sodium borohydride. Substitution reactions often require nucleophilic or electrophilic reagents under controlled temperatures and solvents.
Major Products Formed from These Reactions: The major products of these reactions depend on the specific functional groups targeted For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines
Scientific Research Applications
In Chemistry: This compound is used as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.
In Biology: Its unique structure allows for interactions with biological macromolecules, making it a valuable tool in bioconjugation and molecular imaging studies.
In Medicine: The compound has potential therapeutic applications due to its ability to interact with specific biological targets, offering possibilities in drug discovery and development.
In Industry: Its chemical stability and reactivity make it suitable for use in various industrial processes, including the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its mechanism of action involves binding to these targets, thereby modulating their activity. This can result in the inhibition or activation of specific biological pathways, depending on the context and target involved.
Comparison with Similar Compounds
Key Differences :
- The target compound lacks nitro or chloro substituents, which may reduce electrophilicity compared to MDC, ADC, and the patent compound.
- The cyclopropyl group may confer greater metabolic stability than the nitro or acetyl groups in MDC/ADC.
- The pyridazinone ring in the target compound contrasts with the patent compound’s methylthio-pyridinone, affecting solubility and target binding.
Electronic Properties
- MDC/ADC : Energy gaps (3.54 eV for MDC, 3.96 eV for ADC) suggest distinct electronic environments influenced by nitro and acetyl groups . The lower energy gap in MDC implies higher reactivity.
- Target Compound : The absence of nitro groups and presence of cyclopropyl likely increase the energy gap, reducing reactivity but enhancing stability.
Crystallographic and Physical Properties
- MDC/ADC: Monoclinic crystal systems (Z=2 and 4) with hydrogen-bonding networks stabilizing their structures .
- Patent Compound : Crystalline form patent highlights formulation advantages for industrial-scale production .
- Target Compound: No crystallographic data is provided, but the ethyl linker and cyclopropyl group may favor amorphous or polymorphic forms, complicating formulation.
Biological Activity
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound belonging to the pyridazinone class. Its unique structural features suggest potential biological activities that are of significant interest in medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Structural Characteristics
The compound has a complex molecular structure characterized by:
- Pyridazinone Core : Known for various biological activities.
- Cyclopropyl Group : This moiety can enhance the pharmacokinetic properties of the compound.
- Benzo[d][1,3]dioxole Moiety : Often associated with anti-inflammatory and antitumor activities.
Molecular Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₃ |
| Molecular Weight | 302.33 g/mol |
| CAS Number | 2097861-22-6 |
| Density | N/A |
| Melting Point | N/A |
This compound primarily targets:
- Cyclooxygenase Enzymes (COX-1 and COX-2) : Inhibition of these enzymes is linked to anti-inflammatory effects, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .
- Cell Cycle Regulation : The compound has been shown to induce G1 cell cycle arrest and apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.
Pharmacological Properties
Research indicates that this compound exhibits:
- Anti-inflammatory Effects : By inhibiting COX enzymes, it reduces inflammation and pain.
- Antitumor Activity : In vitro studies have demonstrated its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Study 1: Antitumor Activity
A study conducted on various cancer cell lines revealed that this compound significantly inhibited cell proliferation. The mechanism involved the induction of apoptosis via the activation of caspase pathways.
Case Study 2: Anti-inflammatory Effects
In an experimental model of inflammation, administration of this compound resulted in a marked reduction in inflammatory markers such as prostaglandin E2 (PGE2) levels, confirming its role as a COX inhibitor .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
